molecular formula C13H20N4O2 B2763619 3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2309748-91-0

3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole

Cat. No.: B2763619
CAS No.: 2309748-91-0
M. Wt: 264.329
InChI Key: SGQTZGKNHUMAEF-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methoxy group and a methyl group, as well as an azetidine ring substituted with a pyrrolidine group. The combination of these functional groups imparts distinctive chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine, under basic conditions.

    Coupling of Pyrazole and Azetidine Rings: The final step involves coupling the pyrazole and azetidine rings through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy and methyl groups on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-methyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrazole
  • (3-Methoxy-1-methylpyrazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • (3-Methoxy-1-methylpyrazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)propanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-15-9-11(12(14-15)19-2)13(18)17-7-10(8-17)16-5-3-4-6-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQTZGKNHUMAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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